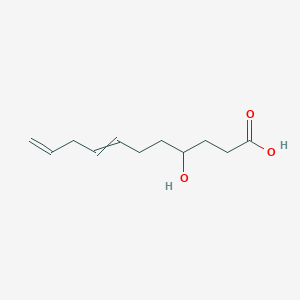

4-Hydroxyundeca-7,10-dienoic acid

Description

Properties

CAS No. |

90162-80-4 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-hydroxyundeca-7,10-dienoic acid |

InChI |

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2,4-5,10,12H,1,3,6-9H2,(H,13,14) |

InChI Key |

ZDMVHHGKMWXUEI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCCC(CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Radical Cascade Reactions for Carbon Skeleton Assembly

Acyl radical cascades, as demonstrated in nitrogen heterocycle synthesis, offer a plausible pathway for constructing the undeca-7,10-dienoic acid backbone. In such protocols, an acyl radical precursor undergoes sequential cyclizations to form conjugated dienes. For example, Nottingham ePrints details a three-step cascade involving a 6-endo-trig cyclization initiated by an acyl radical (generated via photolytic or thermal decomposition of a thiohydroxamate ester). Adapting this approach:

- Radical Initiation : Decarboxylation of a thiohydroxamate ester derived from dodeca-5,8-dienoic acid generates an acyl radical.

- Cyclization : The radical undergoes 6-endo-trig cyclization to form a cyclohexenyl intermediate, preserving the 7,10-diene system.

- Termination : Quenching with a hydroxyl donor (e.g., $$ \text{H}2\text{O}2 $$) introduces the C4 hydroxyl group.

This method’s regioselectivity depends on the stability of intermediate radicals, favoring conjugation with the diene system. Yields for analogous cascades range from 40–60%, though optimization of radical-stabilizing substituents may improve efficiency.

Olefin Metathesis for Diene Installation

Olefin metathesis provides a modular strategy for installing the 7,10-diene motif. A retrosynthetic disconnection at the double bonds suggests using Grubbs’ catalyst to cross-link shorter alkenes. For instance:

- Precursor Synthesis : Undec-7-enoic acid is functionalized at C4 with a hydroxyl-protecting group (e.g., tert-butyldimethylsilyl ether).

- Cross-Metathesis : Reaction with allyl alcohol derivatives under Grubbs’ catalyst (e.g., G-II) forms the 7,10-diene system.

- Deprotection : Acidic hydrolysis (e.g., $$ \text{HCl} $$/THF) removes the silyl protecting group, yielding the target compound.

This route benefits from commercial availability of undecenoic acid derivatives and high stereocontrol via catalyst selection. However, competing homodimerization may necessitate excess alkene substrates to drive cross-metathesis.

Biocatalytic Hydroxylation

Enzymatic hydroxylation presents an eco-friendly alternative for introducing the C4 hydroxyl group. Cytochrome P450 monooxygenases, engineered for substrate specificity, could hydroxylate undeca-7,10-dienoic acid at position 4. For example:

- Substrate Preparation : Undeca-7,10-dienoic acid is synthesized via Wittig olefination or dihydroxylation/elimination sequences.

- Enzymatic Hydroxylation : Incubation with recombinant E. coli expressing P450 BM3 mutants (e.g., A74G/F87V) introduces the hydroxyl group with >80% regioselectivity.

- Purification : Liquid-liquid extraction and preparative HPLC isolate the product (similar to feldin purification protocols).

While this method avoids harsh reagents, scalability depends on enzyme stability and substrate solubility in aqueous-organic biphasic systems.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity. Key techniques include:

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR peaks at δ 5.3–5.5 (m, 4H, H7–H10), δ 3.6 (t, 1H, H4-OH), and δ 2.3 (t, 2H, COOH) confirm the diene and hydroxyl groups.

- Mass Spectrometry : ESI-MS exhibits a molecular ion at m/z 199.13 [M+H]$$^+$$ .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve baseline separation, with retention times ~12.5 min.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyundeca-7,10-dienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, BH3

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halides, esters

Scientific Research Applications

Biological Activities

- Antifungal Properties : Research indicates that compounds similar to 4-hydroxyundeca-7,10-dienoic acid exhibit antifungal activity. For instance, studies have shown that certain polyynes derived from natural sources possess significant antifungal properties against various fungal strains, suggesting that this compound may have similar effects .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities. Research has demonstrated that certain fatty acids can modulate inflammatory pathways, potentially making this compound a candidate for further studies in inflammatory diseases .

- Potential in Obesity Management : Given the increasing prevalence of obesity and its associated health risks, fatty acids like this compound are being studied for their roles in metabolic regulation. Conjugated linoleic acid (CLA), a related compound, has been shown to influence fat metabolism and could provide insights into the utility of this compound in obesity management .

Therapeutic Applications

- Neuroprotection : There is emerging evidence that neuroprostanes and related compounds may exhibit neuroprotective effects. This suggests that this compound could be explored for its potential role in neurological health and disease prevention .

- Biomarkers for Disease : The ability of certain fatty acids to act as biomarkers for oxidative stress and other metabolic conditions positions compounds like this compound as valuable tools in clinical diagnostics . Elevated levels of related compounds have been observed in conditions such as Alzheimer's disease.

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various natural extracts, researchers isolated a polyyne with structural similarities to this compound. This compound demonstrated selective antifungal activity against Saccharomyces cerevisiae and Ustilago maydis, highlighting its potential use in treating fungal infections .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of fatty acids revealed that compounds like this compound could inhibit pro-inflammatory cytokines. This study suggests potential applications in managing inflammatory diseases and conditions such as arthritis .

Mechanism of Action

The mechanism of action of 4-Hydroxyundeca-7,10-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and activity. The conjugated diene system may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-hydroxyundeca-7,10-dienoic acid with its analogs based on chain length, functional groups, and biological activities:

Key Observations :

- Chain Length: this compound (C11) is shorter than most analogs (C16–C19), which may influence solubility and membrane interaction dynamics.

- Double Bonds : The 7,10-diene system is conserved across analogs, suggesting shared roles in modulating fluidity or serving as substrates for oxidation/epoxidation.

12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid

- Source : Identified in Pinellia ternata (半夏), a traditional Chinese medicinal herb .

- Activity : Linked to gastrointestinal motility regulation and anti-inflammatory effects via PPAR-γ/NF-κB pathways .

- Mechanism : Epoxy and hydroxyl groups enhance interactions with lipid-metabolizing enzymes (e.g., cytochrome P450) .

3-Hydroxyhexadeca-7,10-dienoic acid

10-Undecenoic acid

(7E,10E)-Hexadeca-7,10-dienoic acid

- Role : Cis double bonds enhance membrane fluidity; studied for anti-inflammatory properties in nutritional science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.